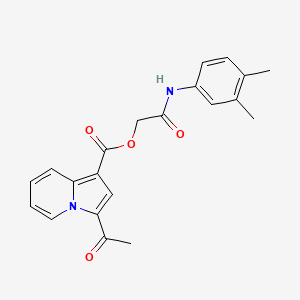

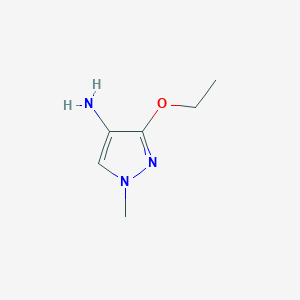

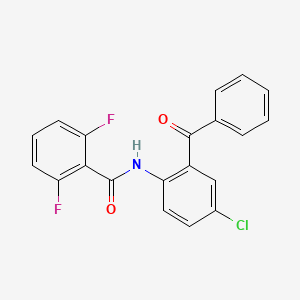

4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1,2,4-triazole ring, a fluorophenyl group, and a methoxy-substituted pyrazole moiety suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some of the chemical and physical properties, as well as potential synthesis routes and biological activities for the compound .

Synthesis Analysis

The synthesis of related fluorine-containing heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis of such compounds typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired product with the correct structural features.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using various analytical techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry . These methods provide detailed information about the geometrical parameters of the molecule, such as bond lengths and angles, as well as the spatial arrangement of different functional groups.

Chemical Reactions Analysis

The reactivity of such molecules can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the presence of a carbonyl group can make certain regions of the molecule more reactive, as indicated by molecular electrostatic potential (MEP) analysis . The fluorine atoms and other substituents can also play a crucial role in the binding interactions of the molecule with biological targets, affecting its inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-containing heterocyclic compounds are often characterized by their stability, charge distribution, and potential for charge transfer within the molecule, as determined by HOMO-LUMO analysis . The presence of fluorine can affect the lipophilicity and metabolic stability of the compound, which in turn influences its pharmacokinetic and toxicological profile . Additionally, the hyperpolarizability of such molecules can be indicative of their role in nonlinear optics .

Scientific Research Applications

Structural Characterization

The compound has been involved in studies focusing on the structural characterization of isostructural compounds. For instance, Kariuki et al. (2021) synthesized isostructural compounds and performed single crystal diffraction for structure determination, highlighting the planarity of the molecule and the perpendicular orientation of one of the two fluorophenyl groups to the plane of the rest of the molecule (Kariuki et al., 2021).

Antimicrobial Properties

Several studies have synthesized and tested derivatives of the compound for antimicrobial activities. For instance, Rai et al. (2009) synthesized novel oxadiazoles derivatives and found that some compounds exhibited significant antibacterial activity against various strains (Rai et al., 2009). Similarly, Bektaş et al. (2007) synthesized triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticancer Potential

The compound's derivatives have also been investigated for their potential anticancer properties. For instance, Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing triazole, highlighting the anti-cancer properties and molecular docking studies to understand the mechanism of action (Karayel, 2021). Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells, finding that the compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).

properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O3/c1-25-12-14(18(24-25)30-2)19(28)26-9-7-13(8-10-26)11-17-22-23-20(29)27(17)16-6-4-3-5-15(16)21/h3-6,12-13H,7-11H2,1-2H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNCCHQRHFXUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

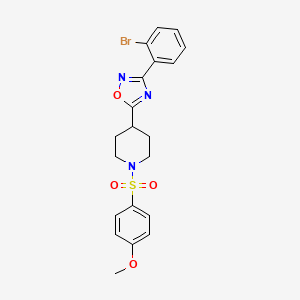

![2-(3,4-dichlorophenyl)-5-(3-fluorophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2515512.png)

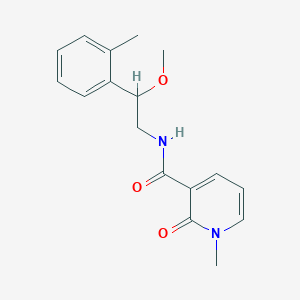

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)

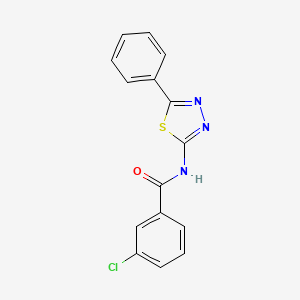

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)

amine hydrochloride](/img/structure/B2515528.png)